2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
2-Methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that has garnered interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a methoxy group, a methyl group, and a pyrazolo[1,5-a]pyridin-5-yl group attached to a benzenesulfonamide core.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can result in apoptosis, or programmed cell death, within certain cell lines
Pharmacokinetics
One source suggests that similar compounds may have high in vivo clearance and an unfavorable mdr1 efflux ratio .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Action Environment
One study suggests that similar compounds have tunable photophysical properties, which could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridin-5-yl core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: : The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: : Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents like alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: : Formation of 2-hydroxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide.
Reduction: : Formation of 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide amine.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has potential applications as a probe or inhibitor in biochemical assays. Its ability to interact with specific molecular targets can be exploited to study biological processes and pathways.
Medicine
In the medical field, this compound may have therapeutic potential. Its structural similarity to other bioactive molecules suggests it could be developed as a drug candidate for various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its properties may be harnessed for applications in pharmaceuticals, agrochemicals, and other sectors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar pyrazolo core but differ in their substituents and functional groups.
Benzenesulfonamides: : These compounds have a similar sulfonamide group but differ in their aromatic rings and substituents.
Uniqueness
2-Methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to its specific combination of methoxy, methyl, and pyrazolo[1,5-a]pyridin-5-yl groups. This combination imparts distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11-3-4-14(21-2)15(9-11)22(19,20)17-12-6-8-18-13(10-12)5-7-16-18/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGOTAGEQSZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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